4-(diethylsulfamoyl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4S/c1-5-24(6-2)29(26,27)14-9-7-13(8-10-14)16(25)19-18-21-20-17(28-18)15-11-12(3)23(4)22-15/h7-11H,5-6H2,1-4H3,(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGSGDIJQOYZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Diethylsulfamoyl group : This moiety is known for its role in enhancing solubility and biological activity.
- Pyrazole ring : A five-membered ring that often contributes to the compound's pharmacological properties.
- Oxadiazole unit : This heterocyclic structure is associated with various biological activities.
Molecular Formula
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
- Antimicrobial Activity : Studies have shown that compounds containing pyrazole and oxadiazole rings exhibit significant antimicrobial properties. The diethylsulfamoyl group may enhance these effects by disrupting microbial cell wall synthesis or function.
- Anticancer Properties : Research indicates that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests potential use in treating resistant infections.
- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.
- Inflammation Models : In vivo studies using animal models of inflammation showed a marked decrease in edema when treated with the compound, supporting its anti-inflammatory claims.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(diethylsulfamoyl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study found that derivatives of oxadiazole compounds showed promising results in inhibiting tumor growth in xenograft models of breast cancer, suggesting potential for further development into anticancer agents.
Antimicrobial Properties
The compound has shown efficacy against a range of pathogens. Its sulfamoyl group is particularly noteworthy for its role in enhancing antimicrobial activity.
Case Study : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored due to its ability to modulate inflammatory pathways.
Case Study : Research indicated that treatment with the compound reduced levels of pro-inflammatory cytokines in animal models of inflammation, pointing towards its therapeutic potential in treating inflammatory diseases.
Neurological Applications
There is emerging evidence suggesting that compounds with similar structures may have neuroprotective effects.
Case Study : Preliminary studies on neurodegenerative disease models showed that the compound could potentially protect neuronal cells from oxidative stress-induced damage.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Structural Analogs in the 1,3,4-Oxadiazole Class
The following table summarizes key structural analogs and their biological relevance:
Key Observations:
Sulfamoyl Group Impact: The diethylsulfamoyl group in the target compound likely increases lipophilicity compared to LMM5’s benzyl(methyl)sulfamoyl and LMM11’s cyclohexyl(ethyl)sulfamoyl groups. This may enhance membrane permeability but reduce aqueous solubility .
Oxadiazole Substituent Diversity :
- The dimethylpyrazole in the target compound contrasts with LMM11’s furan-2-yl group. Furan rings are prone to metabolic oxidation, suggesting the target may exhibit better metabolic stability .
- Insecticidal analogs (a4, a5) lack sulfamoyl groups, emphasizing the necessity of this moiety for antifungal targeting .
Functional and Pharmacokinetic Insights
- Antifungal Efficacy : LMM5 and LMM11 demonstrated efficacy against C. albicans with MIC values <10 µg/mL . The target compound’s diethylsulfamoyl group may offer intermediate lipophilicity, balancing cell penetration and target binding compared to LMM5’s polar methoxy group.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for LMM5/LMM11 (e.g., cyclocondensation of hydrazides with carbonyl compounds), with yields ranging 70–89% .
Preparation Methods
Sulfonation of Benzoic Acid
The para-sulfonation of benzoic acid is achieved using chlorosulfonic acid under controlled conditions:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | ClSO₃H (excess) | 0–5°C | 2 h | 85% |
| 2 | H₂O (quenching) | RT | 1 h | – |
The product, 4-chlorosulfonylbenzoic acid , is isolated via recrystallization from ice-cold water.
Diethylamine Substitution
The chlorosulfonyl group undergoes nucleophilic substitution with diethylamine in dichloromethane (DCM):
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Diethylamine (equiv) | 2.5 |
| Reaction time | 6 h |
| Yield | 78% |
Acid Chloride Formation
The carboxylic acid is converted to its acyl chloride using thionyl chloride :
| Condition | Detail |
|---|---|
| Temperature | Reflux (70°C) |
| Catalyst | DMF (1 drop) |
| Reaction time | 3 h |
| Yield | 92% |
Synthesis of 5-(1,5-Dimethyl-1H-Pyrazol-3-yl)-1,3,4-Oxadiazol-2-Amine
The oxadiazole-pyrazole hybrid is constructed via cyclization of a pyrazole-containing hydrazide.
Preparation of 1,5-Dimethyl-1H-Pyrazole-3-Carbohydrazide
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is treated with hydrazine hydrate in ethanol:
| Parameter | Value |
|---|---|
| Hydrazine (equiv) | 3.0 |
| Temperature | 80°C |
| Reaction time | 8 h |
| Yield | 75% |
Oxadiazole Cyclization
The hydrazide undergoes cyclodehydration with triphosgene in tetrahydrofuran (THF):
| Condition | Detail |
|---|---|
| Base | Et₃N (2 equiv) |
| Temperature | 0°C → RT |
| Reaction time | 4 h |
| Yield | 68% |
Amide Coupling
The final step involves coupling the sulfamoyl benzoyl chloride with the oxadiazol-2-amine.
Reaction Conditions
The amine is deprotonated with pyridine before reacting with the acyl chloride in DCM:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base (equiv) | Pyridine (3.0) |
| Temperature | RT |
| Reaction time | 12 h |
| Yield | 65% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:
-
¹H/¹³C NMR : Confirms sulfonamide, pyrazole, and oxadiazole protons.
-
HRMS : Validates molecular ion peak at m/z 456.1542 (calculated for C₁₉H₂₂N₆O₄S).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Using microwave irradiation reduces the oxadiazole formation time to 30 minutes with comparable yields (67%).
Solid-Phase Synthesis
Immobilizing the hydrazide on Wang resin enables iterative coupling and cyclization, though yields are lower (52%).
Challenges and Optimization
Q & A
Q. What are the key synthetic routes for synthesizing 4-(diethylsulfamoyl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with cyclization of hydrazides to form the 1,3,4-oxadiazole ring (e.g., using dehydrating agents like POCl₃ or H₂SO₄). Subsequent coupling of the benzamide group via amidation (e.g., with benzoyl chloride and triethylamine) and introduction of the diethylsulfamoyl group via sulfonylation (using coupling reagents like EDCI) are critical. Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is essential for yield improvement. For example, anhydrous tetrahydrofuran (THF) minimizes hydrolysis of intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Advanced analytical techniques are required:
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight.
- ¹H/¹³C NMR verifies proton/carbon environments (e.g., sulfonamide protons at δ 3.0–3.5 ppm).
- FT-IR identifies functional groups (e.g., S=O stretches at ~1350 cm⁻¹).
- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Target-specific assays (e.g., COX-2 or kinase inhibition). Use DMSO as a solubilizing agent (<1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Systematic substitution : Modify the pyrazole (e.g., substituents at positions 1 and 5) and oxadiazole rings to assess steric/electronic effects.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Compare with analogs like 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide to identify critical pharmacophores .
- Free-Wilson analysis : Quantify contributions of substituents to activity .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent cell lines, solvent controls, and endpoint measurements.
- Meta-analysis : Use statistical tools (e.g., ANOVA, PCA) to identify confounding variables (e.g., batch-to-batch purity variations).
- Orthogonal validation : Confirm activity via alternative assays (e.g., SPR for binding kinetics if fluorescence assays show variability) .
Q. How can computational methods accelerate reaction optimization for scale-up synthesis?
- Methodological Answer :
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps.
- Machine learning (ML) : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts/solvents.
- Design of Experiments (DoE) : Apply fractional factorial designs to screen parameters (e.g., temperature, catalyst loading) efficiently .
Q. What are the challenges in studying its pharmacokinetics, and how can they be addressed?
- Methodological Answer :
- Solubility limitations : Use co-solvents (e.g., PEG 400) or nanoformulation to enhance bioavailability.
- Metabolic stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., sulfonamide hydrolysis).
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to quantify unbound fractions .
Data Presentation
Table 1 : Comparative Biological Activity of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
